1,2,2,4,5,5-Hexamethylpiperazine

Description

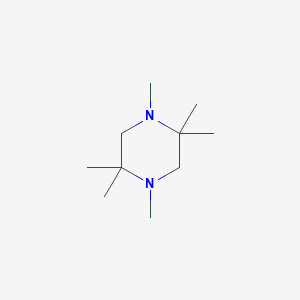

Structure

3D Structure

Properties

CAS No. |

99178-24-2 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1,2,2,4,5,5-hexamethylpiperazine |

InChI |

InChI=1S/C10H22N2/c1-9(2)7-12(6)10(3,4)8-11(9)5/h7-8H2,1-6H3 |

InChI Key |

DYMWXSFIOXHZAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(CN1C)(C)C)C)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 1,2,2,4,5,5 Hexamethylpiperazine

Spectroscopic Analysis of 1,2,2,4,5,5-Hexamethylpiperazine

Detailed experimental spectroscopic data for this compound is largely absent from publicly accessible scientific databases and literature. The following sections detail the specific data that is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

A complete and experimentally verified Nuclear Magnetic Resonance (NMR) analysis for this compound is not available. For a molecule with its symmetrical structure, specific chemical shifts (δ) and coupling constants (J) for both proton (¹H) and carbon-13 (¹³C) NMR would be crucial for unambiguous structural confirmation.

Due to the plane of symmetry in this compound, a simplified NMR spectrum would be anticipated. One would expect distinct signals for the different methyl groups and the methylene protons on the piperazine (B1678402) ring. However, without experimental data, a definitive assignment of these signals is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally obtained Infrared (IR) and Raman spectra for this compound are not present in the surveyed literature. Such spectra would be invaluable for identifying the characteristic vibrational modes of its functional groups. Key expected vibrations would include C-H stretching and bending from the methyl and methylene groups, as well as C-N stretching vibrations characteristic of the piperazine ring. The absence of this data prevents a detailed analysis of its vibrational properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its formula (170.30 g/mol ), detailed experimental mass spectrometry data, including the fragmentation pattern, is not available. Mass spectrometry would confirm the molecular weight and provide insights into the molecule's stability and fragmentation pathways under ionization. Common fragmentation patterns for piperazine derivatives often involve cleavage of the ring or loss of substituents. Without the actual spectrum, a specific fragmentation analysis cannot be performed.

Conformational Analysis of the this compound Ring System

A specific conformational analysis of the this compound ring system has not been reported. Piperazine rings typically adopt a chair conformation to minimize steric strain. For this hexamethyl-substituted derivative, the preferred conformation would be dictated by the steric interactions between the six methyl groups. A detailed analysis would require computational modeling or experimental data from techniques like variable-temperature NMR or X-ray crystallography, none of which are currently available. The study of substituted piperazines is an active area of research, but specific findings for this compound are absent.

Chemical Reactivity and Transformation Mechanisms of 1,2,2,4,5,5 Hexamethylpiperazine

Reactivity at the Nitrogen Centers of 1,2,2,4,5,5-Hexamethylpiperazine

The presence of two tertiary amine nitrogen atoms within the piperazine (B1678402) ring dictates the primary reactivity of this compound. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. However, the extensive methylation on the carbon atoms adjacent to the nitrogens (at positions 2 and 5) and on the nitrogen atoms themselves (at positions 1 and 4, though the provided name implies methylation at C2, C2, C4, C5, C5 and N1) introduces significant steric hindrance. This steric bulk is expected to modulate the accessibility of the nitrogen lone pairs and, consequently, their reactivity.

Quaternization Reactions of this compound

Quaternization, or the Menshutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium salt. wikipedia.org For this compound, this reaction would involve the attack of one of the nitrogen atoms on an alkyl halide.

Due to the significant steric hindrance around the nitrogen atoms from the adjacent gem-dimethyl groups and the methyl groups on the other nitrogen, the rate of quaternization is expected to be substantially lower than that of less substituted piperazines. The reaction would likely require more forcing conditions, such as higher temperatures and more reactive alkylating agents (e.g., methyl iodide or benzyl bromide).

Table 1: Predicted Outcomes of Quaternization Reactions of this compound with Various Alkyl Halides

| Alkylating Agent | Expected Product | Predicted Reaction Conditions | Predicted Relative Rate |

| Methyl Iodide | 1,1,2,2,4,5,5-Heptamethylpiperazin-1-ium iodide | Elevated temperature | Slow |

| Ethyl Bromide | 1-Ethyl-1,2,2,4,5,5-hexamethylpiperazin-1-ium bromide | High temperature, prolonged reaction time | Very Slow |

| Benzyl Bromide | 1-Benzyl-1,2,2,4,5,5-hexamethylpiperazin-1-ium bromide | Moderate to elevated temperature | Slow to Moderate |

This table is illustrative and based on general principles of steric effects in SN2 reactions.

The formation of a di-quaternary ammonium salt, where both nitrogen atoms are alkylated, is predicted to be even more challenging due to the introduction of a positive charge on the ring, which would electronically disfavor a second alkylation, in addition to the already significant steric barriers.

N-Oxidation Reactions of this compound

N-oxidation involves the reaction of the tertiary amine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to form an N-oxide. Heterocyclic N-oxides are a class of compounds with various applications. nih.gov

Similar to quaternization, the N-oxidation of this compound is expected to be sterically hindered. The accessibility of the nitrogen's lone pair to the bulky peroxide or peroxy acid reagent will be a critical factor determining the reaction rate. It is plausible that mono-N-oxidation could be achieved under controlled conditions, while di-N-oxidation would be significantly more difficult.

Table 2: Predicted Products of N-Oxidation of this compound

| Oxidizing Agent | Predicted Primary Product |

| Hydrogen Peroxide (H₂O₂) | This compound 1-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide |

This table presents hypothetical products, as specific experimental data is unavailable.

Ring Transformations and Rearrangement Reactions of this compound

Ring transformations and rearrangements of the piperazine scaffold are not common reactions under typical conditions due to the stability of the six-membered ring. Such reactions often require specific catalysts or reactive intermediates that are not readily formed from a saturated heterocycle like this compound.

While rearrangements like the Beckmann or Hofmann rearrangements are known for other nitrogen-containing compounds, their applicability to this specific molecule is not directly evident from its structure. wiley-vch.de It is conceivable that under pyrolytic conditions or upon radical initiation, ring-opening or fragmentation could occur, but specific, well-defined rearrangement products are not anticipated based on established reaction mechanisms.

Functionalization Strategies for the this compound Scaffold

Functionalization of the this compound scaffold, beyond reactions at the nitrogen centers, would primarily involve C-H activation. Given the presence of multiple methyl groups, functionalization at these positions could be a theoretical possibility.

Strategies such as free-radical halogenation could potentially introduce functionality, but would likely suffer from a lack of selectivity, leading to a mixture of chlorinated products. More advanced C-H functionalization techniques using transition metal catalysts might offer better control, but the steric congestion of the molecule could pose a significant challenge for catalyst coordination and reactivity.

Detailed Reaction Mechanisms Involving this compound

Detailed mechanistic studies for reactions involving this compound are not available in the scientific literature. However, for the hypothetical reactions discussed above, the mechanisms can be inferred from general organic chemistry principles.

Quaternization: The mechanism would be a standard SN2 reaction. The nitrogen atom acts as the nucleophile, and the alkyl halide is the electrophile. The reaction proceeds through a trigonal bipyramidal transition state. The significant steric hindrance in this compound would raise the energy of this transition state, thus slowing down the reaction rate.

N-Oxidation: The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidizing agent (e.g., the terminal oxygen of H₂O₂ or the peroxy oxygen of m-CPBA). This is followed by a proton transfer to form the N-oxide and the corresponding byproduct (water or m-chlorobenzoic acid). Again, steric hindrance would be a key factor in the reaction kinetics.

Further experimental and computational studies are necessary to elucidate the actual reactivity and detailed mechanistic pathways for this compound.

Coordination Chemistry and Ligand Applications of 1,2,2,4,5,5 Hexamethylpiperazine

1,2,2,4,5,5-Hexamethylpiperazine as a Ligand in Metal Complexation

The potential of this compound to act as a ligand is predicated on the presence of two tertiary nitrogen atoms, which can donate their lone pairs of electrons to a metal center. However, the extensive methylation at the 1, 2, 4, and 5 positions would create a sterically crowded environment around these donor atoms. This steric bulk would likely limit the accessibility of the nitrogen atoms for coordination, potentially favoring the formation of complexes with smaller metal ions or those with a strong preference for specific coordination geometries that can accommodate the bulky ligand. The coordination number of the resulting complexes would also be influenced by these steric constraints. libretexts.org

Design and Synthesis of Metal-Hexamethylpiperazine Coordination Compounds

The synthesis of metal complexes with this compound would likely involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions would be crucial in isolating any resulting coordination compounds. It is conceivable that the steric hindrance of the ligand could lead to the formation of mononuclear complexes, where one ligand coordinates to a single metal center, or potentially bridged dinuclear complexes under specific conditions.

Spectroscopic and Structural Characterization of this compound Metal Complexes

Should such complexes be synthesized, their characterization would rely on a suite of analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-N bonds in the piperazine (B1678402) ring upon coordination would provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in determining the structure of the complexes in solution, with shifts in the proton and carbon signals of the methyl and methylene groups indicating coordination to a metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes could offer insights into the d-orbital splitting of the metal center and the nature of the metal-ligand bonding.

Electronic and Geometric Influences on Coordination Behavior of this compound Ligands

The coordination behavior of this compound would be dominated by a combination of electronic and steric effects.

Electronic Effects: The inductive effect of the six methyl groups would increase the electron density on the nitrogen atoms, enhancing their basicity and potential donor strength.

Steric Effects: As previously mentioned, the steric bulk of the methyl groups would be the most significant factor. This would likely lead to longer metal-nitrogen bond distances and could force the piperazine ring into a specific conformation (e.g., a chair or boat conformation) to minimize steric strain upon coordination. The interplay between the enhanced basicity and the severe steric hindrance would ultimately dictate the feasibility and nature of metal complex formation.

Theoretical and Computational Investigations of 1,2,2,4,5,5 Hexamethylpiperazine

Quantum Chemical Calculations on Electronic Structure and Stability

There are no published quantum chemical calculations detailing the electronic structure and stability of 1,2,2,4,5,5-Hexamethylpiperazine. Such studies would typically involve methods like Density Functional Theory (DFT) to determine optimized molecular geometry, orbital energies (HOMO-LUMO gap), electrostatic potential maps, and thermodynamic stability. This information is fundamental to understanding the molecule's intrinsic reactivity and physical properties. For the broader class of piperazines, these properties are known to be crucial for their biological activity and interaction with molecular targets. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Specific molecular dynamics (MD) simulations for this compound have not been reported. MD simulations are essential for exploring the conformational landscape of flexible molecules, such as the piperazine (B1678402) ring, which can adopt various chair and boat conformations. The presence of six methyl groups would significantly influence this landscape, introducing steric hindrance that would favor specific conformations and dictate how the molecule interacts with its environment, such as solvents or biological receptors. For many pharmacologically active piperazine derivatives, conformational rigidity or flexibility is a key determinant of their binding affinity and specificity. nih.govmdpi.com

Mechanistic Insights Derived from Computational Models of this compound Reactions

There is a lack of computational models investigating the reaction mechanisms of this compound. Theoretical studies in this area would provide valuable insights into its reactivity, for instance, in N-alkylation or N-arylation reactions, which are common for piperazines. mdpi.com Computational modeling could map reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and outcomes of various chemical transformations.

Predictive Modeling for Reactivity and Ligand Properties of this compound

No predictive modeling studies concerning the reactivity or ligand properties of this compound are currently available. Such models, often employing Quantitative Structure-Activity Relationship (QSAR) or machine learning approaches, are used to forecast a molecule's biological activity or its ability to coordinate with metal ions. The steric bulk of the six methyl groups would be a critical parameter in any predictive model, likely limiting its ability to act as a chelating ligand or to fit into constrained binding pockets.

Derivatives and Analogs of 1,2,2,4,5,5 Hexamethylpiperazine

Synthetic Approaches to Substituted Hexamethylpiperazine Analogs

The synthesis of substituted piperazine (B1678402) analogs is a well-established field, often involving the functionalization of the piperazine ring at its nitrogen atoms or the introduction of substituents onto the carbon framework. While specific literature on the derivatization of 1,2,2,4,5,5-hexamethylpiperazine is not extensively detailed in broad searches, general synthetic strategies for substituted piperazines can be extrapolated.

A common approach involves the N-alkylation or N-arylation of a piperazine core. For a hexamethylpiperazine, this would typically start with the parent diamine. Another versatile method is the reductive amination of a suitable diketone precursor, which could forge the piperazine ring with the desired substitution pattern.

Furthermore, the synthesis of monosubstituted piperazines can be achieved in a two-step process, for instance, by coupling with an appropriate acid using a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), followed by reduction. nih.gov The choice of reducing agent, such as lithium aluminum hydride or a solution of aluminum hydride (alane), is critical and can influence the outcome of the reaction. nih.gov

The table below summarizes common reactions for the synthesis of substituted piperazine analogs, which could be adapted for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N), solvent (e.g., CH3CN, DMF) | N-Alkylpiperazine |

| N-Arylation | Aryl halide, palladium or copper catalyst, base, solvent (e.g., toluene, dioxane) | N-Arylpiperazine |

| Reductive Amination | Dicarbonyl compound, amine, reducing agent (e.g., NaBH(OAc)3, H2/Pd) | Substituted Piperazine |

| Amide Coupling followed by Reduction | Carboxylic acid, coupling agent (e.g., EDCI, HATU), piperazine, then reduction (e.g., LiAlH4, AlH3) | N-Substituted Piperazine |

Structure-Reactivity Relationship Studies in this compound Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity or material properties. For derivatives of this compound, the steric bulk of the six methyl groups would be a dominant factor governing their reactivity.

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for elucidating three-dimensional quantitative structure-activity relationships (3D-QSAR). nih.gov These studies can rationalize the steric and electrostatic factors that modulate the binding of ligands to their targets. nih.gov For instance, in a series of bicyclohydantoin-phenylpiperazines, CoMFA models revealed that substitution at the ortho position with a group having a negative potential was favorable for affinity to both 5-HT1A and alpha 1 receptors, while the meta position was implicated in selectivity. nih.gov

The introduction of different substituents on the nitrogen atoms or the carbon backbone of the hexamethylpiperazine ring would alter its electronic properties, lipophilicity, and conformational preferences. These changes would, in turn, affect the molecule's ability to interact with other molecules or biological targets. For example, studies on other piperazine derivatives have shown that the nature and position of substituents can significantly impact their affinity and selectivity for various receptors. nih.govnih.gov

The following table outlines key structural features and their potential impact on the reactivity of this compound derivatives.

| Structural Feature | Potential Impact on Reactivity |

| Six Methyl Groups | Increased steric hindrance, potentially slowing down reaction rates. Influences conformational preferences of the piperazine ring. |

| N-Substituents | Modulates basicity and nucleophilicity of the nitrogen atoms. Can introduce new functional groups for further reactions or interactions. |

| C-Substituents | Alters the electronic landscape and steric profile of the ring. Can introduce chirality and new stereochemical considerations. |

Stereo- and Regioselective Synthesis of this compound Derivatives

Stereo- and regioselective synthesis are critical for creating complex molecules with well-defined three-dimensional structures. In the context of this compound, which possesses multiple stereocenters, controlling the stereochemistry during synthesis would be paramount for isolating specific isomers.

While direct examples for this specific hexamethylated piperazine are scarce in general literature, principles from the synthesis of other chiral heterocycles can be applied. Copper-catalyzed additions of amine derivatives to alkenes represent a powerful method for the stereoselective synthesis of saturated nitrogen heterocycles. nih.gov For instance, the cyclization of 4-pentenylsulfonamides can lead to the formation of 2,5-cis-pyrrolidines with high selectivity. nih.gov Similar strategies could potentially be adapted for the asymmetric synthesis of substituted piperazines.

The regioselectivity of reactions involving the piperazine ring is also a key consideration. For an unsymmetrically substituted this compound, the two nitrogen atoms may exhibit different reactivities due to their distinct electronic and steric environments. Selective functionalization of one nitrogen over the other would require careful choice of reagents and reaction conditions.

The development of stereoselective and regioselective synthetic methods would be essential for exploring the full chemical space of this compound derivatives and for preparing specific isomers for structure-activity relationship studies.

The table below highlights synthetic strategies that could be employed for the stereo- and regioselective synthesis of derivatives.

| Synthetic Strategy | Approach | Desired Outcome |

| Chiral Pool Synthesis | Starting from enantiomerically pure precursors containing the piperazine backbone. | Enantiomerically pure substituted hexamethylpiperazines. |

| Asymmetric Catalysis | Using chiral catalysts to induce stereoselectivity in the formation of the piperazine ring or in its subsequent functionalization. | Control over the absolute and relative stereochemistry of the products. |

| Use of Directing Groups | Employing temporary directing groups to control the regioselectivity of reactions on the piperazine ring. | Selective functionalization at a specific nitrogen or carbon atom. |

Advanced Chemical Applications and Future Research Directions

Role of 1,2,2,4,5,5-Hexamethylpiperazine in Advanced Materials Chemistry

There is currently no scientific literature available that details the use or potential role of this compound in the field of advanced materials chemistry. Research into its utility as a monomer for polymerization, a stabilizer for polymers, or as a component in the formation of functional materials has not been reported in the accessible scientific domain. Consequently, no data tables or detailed research findings on its performance or properties in material science applications can be provided.

Catalytic Applications and Ligand-Catalyzed Reactions

An exhaustive review of chemical literature did not yield any studies where this compound is used as a catalyst or as a ligand in catalyzed reactions. Its structural features, which include multiple methyl groups, may present steric hindrance that could limit its effectiveness as a ligand for metal centers. However, without experimental data, this remains a theoretical consideration. There are no published accounts of this compound being investigated for its catalytic activity in any chemical transformation.

Emerging Research Areas and Unexplored Facets of this compound Chemistry

The exploration of this compound's chemistry appears to be a largely uncharted area of research. No emerging or niche applications have been documented in scientific papers or conference proceedings. The synthesis and basic characterization of this molecule are known, but its reactivity, potential for derivatization, and novel applications remain unexplored facets of its chemistry. Future research could potentially investigate its properties as a sterically hindered base, a building block for more complex molecules, or its biological activity, but no such studies are currently available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.